1,5-Dichloro-3-methoxy-2-nitrobenzene
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Overview
Description
1,5-Dichloro-3-methoxy-2-nitrobenzene is an organic compound with the molecular formula C7H5Cl2NO3 It is a derivative of benzene, characterized by the presence of two chlorine atoms, one methoxy group, and one nitro group attached to the benzene ring
Mechanism of Action
Target of Action
Compounds like 1,5-Dichloro-3-methoxy-2-nitrobenzene, which contain a nitro group attached to a benzene ring, can potentially undergo reactions that make them electrophilic. This means they could react with nucleophilic sites in biological molecules, such as the amino groups in proteins .
Mode of Action
The electrophilic nature of these compounds could lead to their reaction with biological molecules, potentially altering their structure and function .
Biochemical Pathways
The exact biochemical pathways affected would depend on the specific biological molecules that the compound interacts with. These could potentially include pathways involving proteins that the compound has reacted with .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound like this compound would depend on various factors, including its size, charge, and the presence of functional groups. For example, the presence of the nitro group might influence how the compound is metabolized .
Result of Action
The molecular and cellular effects of the compound’s action would depend on the specific biological molecules it interacts with and how this interaction alters their function .
Action Environment
Environmental factors such as pH and temperature could influence the compound’s reactivity and stability. For example, certain reactions might occur more readily at specific pH levels .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,5-Dichloro-3-methoxy-2-nitrobenzene can be synthesized through a multi-step process involving electrophilic aromatic substitution reactions. The typical synthetic route includes:
Chlorination: The addition of chlorine atoms to the benzene ring using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3).
Industrial Production Methods: Industrial production of this compound typically involves large-scale nitration and chlorination processes under controlled conditions to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and concentration of reagents, are optimized to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions: 1,5-Dichloro-3-methoxy-2-nitrobenzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation: The methoxy group can be oxidized to a carboxylic acid group (-COOH) using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions:
Reduction: Hydrogen gas (H2) and palladium catalyst (Pd/C).
Substitution: Sodium methoxide (NaOCH3) or other nucleophiles.
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Major Products:
Reduction: 1,5-Dichloro-3-methoxy-2-aminobenzene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 1,5-Dichloro-3-carboxy-2-nitrobenzene.
Scientific Research Applications
1,5-Dichloro-3-methoxy-2-nitrobenzene has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
1,5-Dichloro-3-methoxy-2-nitrobenzene can be compared with other similar compounds, such as:
1,5-Dichloro-2-methoxy-3-nitrobenzene: Similar structure but different positioning of the methoxy and nitro groups.
1,3-Dichloro-5-nitrobenzene: Lacks the methoxy group, leading to different chemical properties and reactivity.
1,5-Dichloro-3-methoxybenzene: Lacks the nitro group, resulting in different applications and reactivity.
Properties
IUPAC Name |
1,5-dichloro-3-methoxy-2-nitrobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2NO3/c1-13-6-3-4(8)2-5(9)7(6)10(11)12/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVBJIJGYOHMSQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)Cl)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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